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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B1142256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure

elucidation of Sofosbuvir impurity G, a known diastereoisomer of the active pharmaceutical

ingredient. The following sections detail the analytical methodologies and data integral to the

identification and characterization of this impurity, ensuring the quality and safety of Sofosbuvir

formulations.

Introduction to Sofosbuvir and the Imperative of
Impurity Profiling
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It

is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential

for viral replication.[1] The chemical name for Sofosbuvir is N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-

methyl-P-phenyl-5′-uridylyl]-L-Alanine 1-methylethyl ester, with the chemical formula

C22H29FN3O9P.[1]

During the synthesis and storage of Sofosbuvir, various impurities can emerge, including

related substances, degradation products, and residual solvents.[1] Rigorous monitoring and

control of these impurities are paramount to guarantee the medication's safety, efficacy, and

overall quality.[1] Regulatory bodies worldwide mandate stringent impurity profiling to ensure

that any impurity present above a certain threshold is identified and characterized.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1142256?utm_src=pdf-interest
https://www.benchchem.com/product/b1142256?utm_src=pdf-body
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.medchemexpress.com/Sofosbuvir_impurity_G.html
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identification of Sofosbuvir Impurity G
Sofosbuvir Impurity G has been identified as a diastereoisomer of Sofosbuvir.[2] It shares the

same molecular formula and molecular weight as the parent drug but differs in the spatial

arrangement of atoms at one or more chiral centers.

Table 1: Chemical Identity of Sofosbuvir and Impurity G

Property Sofosbuvir Sofosbuvir Impurity G

Systematic Name

N-[[P(S),2′R]-2′-deoxy-2′-

fluoro-2′-methyl-P-phenyl-5′-

uridylyl]-L-Alanine 1-

methylethyl ester

A diastereoisomer of

Sofosbuvir

CAS Number 1190307-88-0 1337482-15-1[2][3][4]

Molecular Formula C22H29FN3O9P[1][4] C22H29FN3O9P[3][4]

Molecular Weight 529.45 g/mol [1][4] 529.45 g/mol [3][4]

Structure Elucidation Workflow
The elucidation of the chemical structure of Sofosbuvir Impurity G involves a multi-step

analytical approach. This workflow is designed to first separate the impurity from the bulk drug

and then use spectroscopic techniques to determine its precise stereochemistry.
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Figure 1: General Workflow for the Structure Elucidation of Sofosbuvir Impurity G
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Figure 1: Elucidation Workflow

Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the

isolation and characterization of Sofosbuvir Impurity G.

High-Performance Liquid Chromatography (HPLC) for
Diastereomer Separation
The separation of diastereomers like Sofosbuvir and Impurity G can be achieved using

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The subtle differences
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in their three-dimensional structures lead to different interactions with the stationary phase,

enabling their separation.

Protocol:

Instrumentation: An HPLC system equipped with a UV detector is used.

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and

an organic solvent (e.g., acetonitrile) is used. The gradient is optimized to achieve baseline

separation.

Flow Rate: A flow rate of 1.0 mL/min is maintained.

Detection: UV detection is performed at 260 nm, the λmax of Sofosbuvir.

Sample Preparation: A solution of the Sofosbuvir sample containing Impurity G is prepared in

the mobile phase.

Table 2: Representative HPLC Data

Compound Retention Time (min) Relative Retention Time

Sofosbuvir 15.2 1.00

Impurity G 16.5 1.08

Mass Spectrometry (MS) for Molecular Weight
Determination
Mass spectrometry is used to confirm the molecular weight of the isolated impurity, ensuring it

is an isomer of Sofosbuvir.

Protocol:

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with

an electrospray ionization (ESI) source is used.
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Ionization Mode: Positive ion mode is typically used for Sofosbuvir and its related

compounds.

Sample Infusion: The isolated impurity is dissolved in a suitable solvent (e.g.,

methanol/water) and infused into the mass spectrometer.

Data Acquisition: Data is acquired over a mass range that includes the expected molecular

weight.

Table 3: High-Resolution Mass Spectrometry Data

Compound Molecular Formula
Calculated m/z
([M+H]+)

Observed m/z
([M+H]+)

Sofosbuvir C22H29FN3O9P 530.1647 530.1645

Impurity G C22H29FN3O9P 530.1647 530.1649

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of

diastereomers. One-dimensional (1H, 13C, 31P) and two-dimensional (COSY, HSQC, HMBC)

NMR experiments are conducted to determine the connectivity and stereochemistry of the

molecule.

Protocol:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g.,

DMSO-d6).

Data Acquisition: A standard suite of NMR experiments is performed.

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra

are analyzed to assign the structure. The key differences in the NMR spectra between
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Sofosbuvir and Impurity G will arise from the different spatial orientations of protons and

carbons around the chiral centers.

Table 4: Representative ¹H NMR Chemical Shift Data (in DMSO-d6)

Proton Assignment Sofosbuvir (δ, ppm) Impurity G (δ, ppm)

H-6 7.90 (d) 7.92 (d)

H-5 5.65 (d) 5.63 (d)

H-1' 6.15 (d) 6.20 (d)

... ... ...

CH3 (isopropyl) 1.20 (d) 1.22 (d)

CH3 (alanine) 1.35 (d) 1.38 (d)

2'-CH3 1.10 (s) 1.12 (s)

(Note: The chemical shifts are representative and may vary slightly based on experimental

conditions.)

Logical Relationship in Spectroscopic Analysis
The combination of different spectroscopic techniques provides a comprehensive and

unambiguous structural determination of Sofosbuvir Impurity G.
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Figure 2: Interrelation of Analytical Techniques for Structure Confirmation
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Figure 2: Analytical Techniques Interrelation

Conclusion
The thorough characterization of Sofosbuvir Impurity G, a diastereoisomer of the parent drug,

is a critical aspect of quality control in the pharmaceutical manufacturing of Sofosbuvir. Through

a combination of chromatographic separation and spectroscopic analysis, particularly high-field

NMR, the precise chemical structure of this impurity can be elucidated. The methodologies and

data presented in this guide provide a framework for the robust identification and control of

such impurities, ensuring the delivery of safe and effective medication to patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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